molecular formula C21H17F3N4O2 B1664809 ALW-II-49-7

ALW-II-49-7

Cat. No.: B1664809
M. Wt: 414.4 g/mol
InChI Key: SAAYRHKJHDIDPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ALW-II-49-7 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various quantities and purities for research purposes .

Chemical Reactions Analysis

ALW-II-49-7 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ALW-II-49-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of EphB2 kinase and its effects on various biochemical pathways.

    Biology: Employed in cell-based assays to investigate the role of EphB2 in cellular processes such as cell migration, proliferation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases where EphB2 is implicated.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Eph receptor family.

Mechanism of Action

ALW-II-49-7 exerts its effects by selectively inhibiting the activity of the EphB2 kinase. This inhibition prevents the phosphorylation of the tyrosine kinase domain, thereby blocking the downstream signaling pathways involved in cell growth, migration, and survival. The molecular targets and pathways involved include the Eph receptor-ephrin ligand interactions and the subsequent activation of intracellular signaling cascades .

Comparison with Similar Compounds

ALW-II-49-7 is unique in its high selectivity and potency for EphB2 kinase compared to other similar compounds. Some of the similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications.

Properties

Molecular Formula

C21H17F3N4O2

Molecular Weight

414.4 g/mol

IUPAC Name

5-[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]anilino]pyridine-3-carboxamide

InChI

InChI=1S/C21H17F3N4O2/c1-12-5-6-13(8-18(12)27-17-7-14(19(25)29)10-26-11-17)20(30)28-16-4-2-3-15(9-16)21(22,23)24/h2-11,27H,1H3,(H2,25,29)(H,28,30)

InChI Key

SAAYRHKJHDIDPH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=CN=CC(=C3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALWII497;  ALW II 49 7;  ALW-II-49-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.